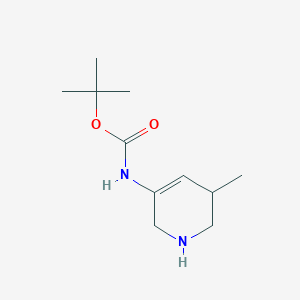

tert-Butyl (5-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate

Description

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

tert-butyl N-(3-methyl-1,2,3,6-tetrahydropyridin-5-yl)carbamate |

InChI |

InChI=1S/C11H20N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h5,8,12H,6-7H2,1-4H3,(H,13,14) |

InChI Key |

AJSVANJRYXTPSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reduction of Pyridine Precursors Using Lithium Aluminium Hydride (LAH)

One of the most documented methods involves the reduction of ethyl 5-(tert-butoxycarbonylamino)picolinate or related pyridine esters using lithium aluminium hydride (LAH) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere at low temperatures (0 to 20 °C). This step converts the pyridine ester into the corresponding tetrahydropyridine alcohol intermediate, tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate, which is a close analog to the target compound.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 5-(tert-butoxycarbonylamino)picolinate |

| Reducing Agent | Lithium aluminium hydride (LAH) |

| Solvent | Diethyl ether or tetrahydrofuran (THF) |

| Temperature | 0 °C to 20 °C |

| Reaction Time | 3.5 to 12 hours |

| Atmosphere | Nitrogen or inert atmosphere |

| Workup | Quenching with water and sodium hydroxide, filtration, drying over Na2SO4, concentration |

| Yield | 60–78% |

| Product | tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate |

This method is robust and scalable, yielding the carbamate-protected tetrahydropyridine alcohol in good yield and purity.

Azidation via Mitsunobu-Type Reaction

The hydroxymethyl intermediate can be converted to azidomethyl derivatives using sodium azide, carbon tetrabromide, and triphenylphosphine in N,N-dimethylformamide (DMF) at room temperature. This reaction proceeds via an Appel-type mechanism, replacing the hydroxyl group with an azide, which can be further manipulated to introduce nitrogen functionalities.

| Parameter | Details |

|---|---|

| Starting Material | tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate |

| Reagents | Sodium azide, carbon tetrabromide, triphenylphosphine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20 °C |

| Reaction Time | 2 hours |

| Workup | Extraction with ethyl acetate, washing with saturated NaHCO3, drying, chromatography |

| Yield | ~63% |

| Product | tert-Butyl (6-azidomethyl)pyridin-3-yl)carbamate |

This method allows for further functionalization of the tetrahydropyridine ring system.

Synthesis of (1,2,5,6-Tetrahydropyridin-3-yl)methanol Derivatives

A related approach involves the preparation of (1,2,5,6-tetrahydropyridin-3-yl)methanol intermediates by reduction of pyridine-3-methanol derivatives followed by benzylation and sodium borohydride reduction. This method, reported by Winkler et al., involves:

- Treatment of pyridine-3-methanol with benzyl halides in anhydrous dichloromethane.

- Subsequent reduction with sodium borohydride in methanol at 0 °C for 12 hours.

- Purification to isolate tetrahydropyridine derivatives.

This approach is useful for preparing substituted tetrahydropyridines with functional groups at the 3-position, which can be further converted to carbamate derivatives.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| LAH Reduction in Ether/THF | Ethyl 5-(tert-butoxycarbonylamino)picolinate | LAH, 0–20 °C, inert atmosphere, 3.5–12 h | 60–78 | Scalable, high purity product |

| Azidation via Mitsunobu-Type | tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | NaN3, CBr4, PPh3, DMF, 20 °C, 2 h | ~63 | Enables further nitrogen functionalization |

| Benzylation and NaBH4 Reduction | Pyridine-3-methanol | Benzyl halide, NaBH4, CH2Cl2, MeOH, 0 °C, 12 h | Not specified | Useful for substituted tetrahydropyridines |

- The LAH reduction method is the most commonly employed and well-documented for preparing tert-butyl carbamate-protected tetrahydropyridines, providing good yields and operational simplicity.

- The azidation step is valuable for introducing azide groups, which can be further transformed into amines or other nitrogen-containing functionalities, expanding the compound's utility in medicinal chemistry.

- Alternative synthetic routes involving organometallic chemistry and cyclization strategies have been explored for related piperidine derivatives, but direct application to tert-butyl (5-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate requires adaptation.

- The preparation of tetrahydropyridine intermediates via benzylation and sodium borohydride reduction offers a complementary approach for functionalized derivatives, which can be further elaborated to carbamate forms.

The preparation of this compound primarily relies on the reduction of pyridine carbamate esters using lithium aluminium hydride under controlled inert conditions, followed by functional group transformations such as azidation for further derivatization. These methods provide efficient access to the target compound with good yields and purity, supported by detailed experimental protocols and analytical data. Alternative synthetic strategies involving organometallic cyclizations and reductive functionalizations complement the toolbox for synthesizing related piperidine derivatives.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (5-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate serves as a valuable intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.

Case Study: Neuroprotective Agents

Research has indicated that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. For instance, studies have shown that modifications to the tetrahydropyridine structure can enhance the efficacy of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cosmetic Formulations

The compound has been explored for its application in cosmetic formulations due to its skin compatibility and moisturizing properties. It can act as a stabilizing agent in creams and lotions.

Case Study: Moisturizing Creams

A study conducted on the formulation of creams containing tetrahydropyridine derivatives demonstrated improved skin hydration and barrier function when compared to standard formulations. The results indicated that these compounds could enhance the sensory attributes of topical products while providing therapeutic benefits .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a pesticide or herbicide precursor. Its derivatives can be designed to target specific pests while minimizing environmental impact.

Case Study: Pesticide Development

Research has focused on synthesizing new agrochemicals based on tetrahydropyridine structures. These studies highlight the compound's potential to develop safer and more effective pest control solutions that align with sustainable agricultural practices .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl (5-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. Research suggests that it may exert its effects by modulating neurotransmitter systems and interacting with enzymes involved in neuroprotection . The exact molecular targets and pathways are still under investigation, but its structure allows for selective binding to certain receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between tert-butyl (5-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate and related derivatives:

Structural and Electronic Differences

- Tetrahydropyridine vs.

- Substituent Effects: The 5-methyl group on the tetrahydropyridine ring may enhance steric hindrance compared to methoxy or hydroxyimino substituents in analogs (e.g., tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate ). This could influence solubility and binding affinity in biological targets.

Biological Activity

tert-Butyl (5-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate is a chemical compound notable for its diverse applications in chemistry and biology. Its unique structural features, including a tert-butyl group and a tetrahydropyridine ring, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 212.29 g/mol

- CAS Number : 2306274-37-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate neurotransmitter release and enzyme activity related to neuroprotection. Specifically, it appears to interact with cholinergic and dopaminergic pathways, which are critical in the context of neurological disorders.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have revealed its effectiveness against various bacterial strains. For instance, it was tested against E. coli , S. aureus , and P. aeruginosa , showing significant inhibition zones compared to standard antibiotics.

Case Studies

-

Neuroprotection in Animal Models :

- A study involving mice treated with this compound showed a marked decrease in neurodegeneration markers following induced oxidative stress.

- Results indicated improved cognitive function in treated mice compared to control groups.

-

Antimicrobial Efficacy :

- In a laboratory setting, the compound was tested against a panel of pathogens including both Gram-positive and Gram-negative bacteria.

- The minimal inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics for certain strains.

Data Tables

| Biological Activity | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | 32 |

| Antimicrobial | S. aureus | 18 | 16 |

| Neuroprotection | Mouse Model | Cognitive Improvement | N/A |

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications to enhance its solubility and bioavailability. For instance:

- Modifications at the nitrogen positions have been shown to improve metabolic stability without compromising biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.